molecular formula C10H14OS B8618906 4-(1-Methylpropylthio)phenol

4-(1-Methylpropylthio)phenol

Cat. No. B8618906
M. Wt: 182.28 g/mol
InChI Key: KJHZKRXYOKZWOA-UHFFFAOYSA-N
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Patent
US04968829

Procedure details

To sodium hydride (6.6 g, 275.0 mmol; prewashed with pentane) in 100 ml of DMF, under N2 and at 5°, is slowly added ethyl mercaptan (41.0 ml, 550.0 mmol) in 50 ml of DMF. This mixture is stirred for 1.5 hours, after which is added 4-(1methylpropylthio)anisole (46.0 g, 250.0 mmol) and DMF. The mixture is heated to 150° with stirring overnight. After cooling to 20°, 10% aqueous sulfuric acid is added and the mixture is extracted with ether. The combined organic layers are washed with water and extracted with 5% NaOH. The aqueous portion is reacidified with conc. sulfuric acid and extracted with ether. The combined ether extracts are washed with water and with brine, dried and the solvent removed to give 4-(1methylpropylthio)phenol.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
reactant
Reaction Step Two
Name
4-(1methylpropylthio)anisole
Quantity
46 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(S)C.[CH3:6][CH:7]([S:10][C:11]1[CH:16]=[CH:15][C:14]([O:17]C)=[CH:13][CH:12]=1)[CH2:8][CH3:9].S(=O)(=O)(O)O>CN(C=O)C>[CH3:6][CH:7]([S:10][C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)[CH2:8][CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
41 mL
Type
reactant
Smiles
C(C)S
Step Three
Name
4-(1methylpropylthio)anisole
Quantity
46 g
Type
reactant
Smiles
CC(CC)SC1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
This mixture is stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5°
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 150°
STIRRING
Type
STIRRING
Details
with stirring overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 20°
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ether
WASH
Type
WASH
Details
The combined organic layers are washed with water
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The combined ether extracts are washed with water and with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(CC)SC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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